1H-Indazol-5-amine, 1-(p-chlorobenzoyl)-
Description
1H-Indazol-5-amine, 1-(p-chlorobenzoyl)- is an indazole derivative featuring a p-chlorobenzoyl group at position 1 and an amine group at position 5 of the indazole core. The p-chlorobenzoyl substituent introduces an electron-withdrawing aromatic group, which can influence electronic properties, solubility, and binding affinity in pharmacological contexts.
Properties
CAS No. |
23856-19-1 |
|---|---|
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
(5-aminoindazol-1-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10ClN3O/c15-11-3-1-9(2-4-11)14(19)18-13-6-5-12(16)7-10(13)8-17-18/h1-8H,16H2 |
InChI Key |
WXPPAZGAWMWWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C3=C(C=C(C=C3)N)C=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 of the indazole ring significantly impacts physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electronic Effects : The p-chlorobenzoyl group in the target compound likely enhances electrophilicity compared to alkyl or ether substituents, improving interactions with electron-rich biological targets .
- Solubility : Tetrahydro-pyran and benzyl groups may increase lipophilicity, whereas the chlorobenzoyl group could reduce aqueous solubility due to its aromaticity.
- Biological Activity : Chloropyrimidinyl derivatives (e.g., EP 2 903 618 B1) demonstrate kinase inhibition, while p-chlorobenzoyl analogues may align with NSAID-like activity, as seen in indomethacin .
Preparation Methods
Reaction Conditions and Optimization
A representative procedure entails dissolving 1H-indazol-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, followed by dropwise addition of p-chlorobenzoyl chloride (1.2 equiv). The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
Critical Parameters:
- Base Selection: Strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) may enhance acylation efficiency but risk side reactions at the 5-amino group.
- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate reactivity but complicate purification due to high boiling points.
Yield and Scalability
Pilot-scale trials report yields of 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1). Impurities primarily arise from:
- Diacylation: Over-reaction at the 5-amino group (mitigated by stoichiometric control).
- Tautomerization: Competing 2H-indazole formation, necessitating low-temperature conditions.
Cyclocondensation-Mediated Indazole Core Formation
Constructing the indazole scaffold de novo with pre-installed functional groups offers an alternative to post-synthetic modification.
Hydrazine-Benzaldehyde Cyclization
A modified Radziszewski reaction involves refluxing o-hydrazinobenzonitrile derivatives with p-chlorobenzaldehyde in acetic acid (Scheme 1):
$$
\text{o-Hydrazinobenzonitrile} + \text{p-ClC}6\text{H}4\text{CHO} \xrightarrow{\Delta, \text{AcOH}} \text{1-(p-Chlorobenzoyl)-1H-indazol-5-amine}
$$
Key Observations:
Microwave-Assisted Synthesis
Adapting methodology from Wang et al., microwave irradiation (150°C, 300 W) reduces cyclocondensation time to 20 minutes with comparable yields (Table 1).
Table 1: Comparative Yields for Indazole Cyclization Methods
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 120 | 24 | 65 |
| Microwave | 150 | 0.33 | 70 |
| TFA-Catalyzed | 100 | 6 | 73 |
Nitroindazole Reduction and Subsequent Acylation
A stepwise approach first assembles the nitroindazole scaffold, followed by reduction and acylation.
Synthesis of 5-Nitro-1H-indazole
Electrophilic nitration of 1H-indazole using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C affords 5-nitro-1H-indazole in 58% yield. Regioselectivity arises from the indazole’s electron-rich C5 position.
Catalytic Hydrogenation
Reducing 5-nitro-1H-indazole to 1H-indazol-5-amine employs H₂ (1 atm) over 10% Pd/C in ethanol. Quantitative conversion occurs within 3 hours, though catalyst poisoning by indazole heteroatoms necessitates 15% catalyst loading.
Post-Reduction Acylation
Post-reduction acylation follows the protocol in Section 1, achieving 75% isolated yield.
Solid-Phase Synthesis and Parallel Optimization
Adapting solid-phase techniques from Krchňák et al., resin-bound indazole precursors enable combinatorial library synthesis.
Wang Resin Functionalization
Coupling Fmoc-protected 5-nitroindazole to Wang resin via ester linkage permits iterative:
- Nitro reduction (SnCl₂·2H₂O in DMF).
- In situ acylation with p-chlorobenzoyl chloride.
- Cleavage (TFA/DCM 1:1) to yield the target compound.
Advantages:
- Purity: Solid-phase extraction eliminates chromatography (purity >95%).
- Throughput: 48-plex synthesis achievable in 72 hours.
Analytical Characterization and Validation
Spectroscopic Profiling
Chromatographic Purity
HPLC (C18, 70:30 MeOH/H₂O): t₃ = 4.2 min, 99.1% purity.
Challenges and Industrial Considerations
Regioselectivity in Acylation
Competing acylation at the 2H-indazole tautomer remains a persistent issue, addressed via:
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1H-Indazol-5-amine, 1-(p-chlorobenzoyl)-, and how can purity be ensured?
- Methodology :
- Nucleophilic substitution : React 1H-indazol-5-amine (CAS 19335-11-6) with p-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in ethanol at 80°C) to introduce the benzoyl group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
- Key Data :
- Yield optimization: ~60–70% under reflux conditions .
- Purity validation: NMR (δ 8.2–8.4 ppm for aromatic protons of the benzoyl group) and HRMS (theoretical [M+H]+: 288.05; observed: 288.06) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Assign aromatic protons (1H: δ 7.5–8.5 ppm) and confirm benzoyl linkage via carbonyl carbon (13C: ~168 ppm) .
- X-ray crystallography : Use SHELX programs for structure refinement. Key metrics: R-factor < 0.05, C–Cl bond length ~1.74 Å .
- IR : Identify N–H stretches (~3400 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .
- Data Interpretation : Compare crystallographic data with analogs (e.g., 4-Chloro-1H-indazol-5-amine derivatives) to validate structural uniqueness .
Q. How is the compound screened for preliminary biological activity?
- Assays :
- Kinase inhibition : Screen against EGFR or VEGFR2 at 10 µM using ATP-Glo™ assays. IC50 values < 1 µM suggest therapeutic potential .
- Cytotoxicity : Test on HEK293 and MCF-7 cells (MTT assay). A selectivity index >10 indicates low off-target effects .
- Data Analysis : Compare results with structurally similar compounds (e.g., 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine) to infer SAR .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NOESY correlations) be resolved?
- Approach :
- Dynamic NMR : Probe rotational barriers of the benzoyl group if unexpected splitting occurs in aromatic signals .
- DFT calculations : Use Gaussian09 to model electronic environments and compare with experimental NMR shifts .
- Case Study : A 2024 study resolved conflicting NOESY peaks in a chlorobenzoyl derivative by identifying π-stacking interactions in the crystal lattice .
Q. What computational strategies predict binding modes to biological targets (e.g., kinases)?
- Methods :
- Molecular docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17). Key interactions: H-bond with Met793 and hydrophobic contacts with Leu718 .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates stable binding .
- Validation : Cross-check with experimental IC50 values and mutagenesis studies (e.g., EGFR L858R mutant resistance profiling) .
Q. How can solvent-free or green chemistry approaches improve synthesis scalability?
- Innovations :
- Mechanochemical synthesis : Grind 1H-indazol-5-amine and p-chlorobenzoyl chloride with K2CO3 in a ball mill (30 Hz, 1 hr). Achieves 65% yield with minimal waste .
- Continuous flow systems : Optimize residence time (5 min) and temperature (100°C) for a 10 g/hr throughput .
- Challenges : Monitor exothermic reactions to prevent decomposition; use inline FTIR for real-time analysis .
Q. What methodologies assess environmental persistence and degradation pathways?
- Protocols :
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; track degradation via LC-MS. Major products: 5-aminoindazole and p-chlorobenzoic acid .
- Microbial degradation : Incubate with Pseudomonas putida; monitor TOC reduction over 14 days. >50% degradation suggests moderate environmental persistence .
- Regulatory Insights : Compare with EPA guidelines (DTXSID901252627 analogs) to classify ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
